![molecular formula C18H11BrClNO2 B15061039 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 4-chlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
准备方法
The synthesis of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. In this case, the reaction between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
科学研究应用
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and functional groups.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid: This compound has an ethyl group instead of a chlorine atom at the 4th position of the phenyl ring, which may alter its biological activity and chemical properties.
6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid:
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: Similar to the previous compound, but with the pyridine ring attached at a different position, leading to variations in its reactivity and interactions with biological targets.
属性
分子式 |
C18H11BrClNO2 |
|---|---|
分子量 |
388.6 g/mol |
IUPAC 名称 |
6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
InChI 键 |
KLGMKIOVWBDWPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



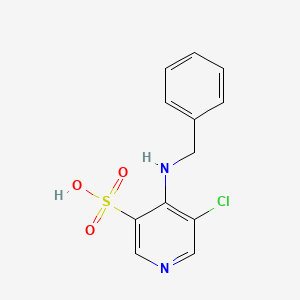
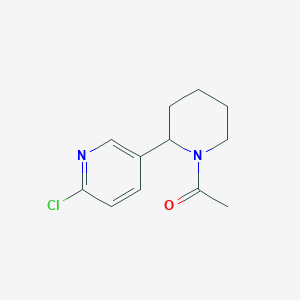
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
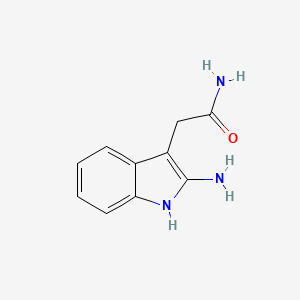
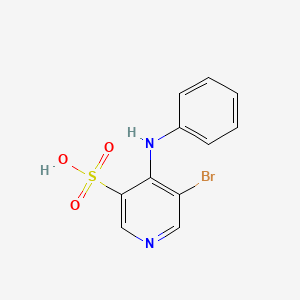

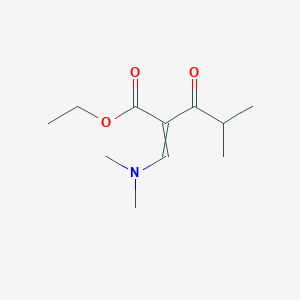
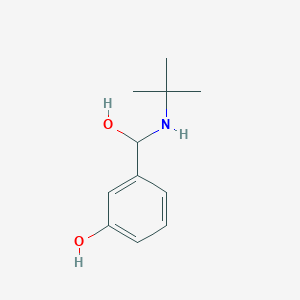

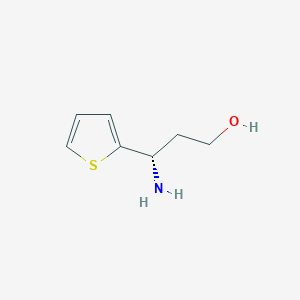
![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
